1,1,2,2-Tetrafluoroethane-1-sulfonamide

Description

Contemporary Relevance of Organofluorine Compounds in Chemical Sciences

Organofluorine compounds, organic compounds containing at least one carbon-fluorine bond, have become indispensable in modern chemical sciences. The unique properties of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, impart remarkable characteristics to organic molecules. These properties include enhanced metabolic stability, increased lipophilicity, and altered electronic effects, which can significantly improve the efficacy and bioavailability of pharmaceuticals. Consequently, an estimated 20% of all pharmaceuticals and over half of agrochemicals contain fluorine. rsc.org Prominent examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac), the cholesterol-lowering medication atorvastatin (B1662188) (Lipitor), and the antibiotic ciprofloxacin. rsc.org The strategic incorporation of fluorine can prolong a drug's mechanism of action by making it more resistant to metabolic degradation.

Fundamental Principles of Sulfonamide Functional Group Chemistry

The sulfonamide functional group, characterized by the structure R-S(=O)₂-NR₂, is a cornerstone of medicinal chemistry. researchgate.net It consists of a sulfonyl group attached to an amine group. researchgate.net Sulfonamides are typically crystalline solids due to the rigid nature of this functional group. researchgate.net Synthetically, they are most commonly prepared through the reaction of a sulfonyl chloride with a primary or secondary amine. researchgate.net The sulfonamide moiety is a key component in a wide array of therapeutic agents, including antibacterial sulfa drugs, diuretics, anticonvulsants, and anti-inflammatory medications. stackexchange.com Their mechanism of action is diverse; for instance, antibacterial sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. stackexchange.com

Significance of 1,1,2,2-Tetrafluoroethane-1-sulfonamide within the Broader Context of Fluoroalkylsulfonamide Research

While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential within the field of fluoroalkylsulfonamide research. The combination of a short, highly fluorinated ethyl chain and a sulfonamide group positions it as a potentially valuable building block in the synthesis of novel agrochemicals and pharmaceuticals. The tetrafluoroethyl group can enhance the biological activity and stability of a molecule, while the sulfonamide group provides a site for further chemical modification and can interact with biological targets. Research into analogous fluoroalkane sulfonamides has demonstrated their utility as herbicides, fungicides, and insecticides, as well as their potential in developing new therapeutic agents.

Historical Context of Fluorinated Sulfonamides in Synthetic Chemistry

The history of fluorinated sulfonamides is intertwined with the development of both organofluorine chemistry and sulfonamide-based drugs. The initial discovery of sulfonamide antibacterial agents in the 1930s revolutionized medicine. rhhz.net Subsequently, the advancements in fluorination techniques in the mid-20th century opened the door for the synthesis of fluorinated organic compounds. The electrochemical fluorination (ECF) process, developed in the 1940s, became a key method for producing perfluorinated compounds, including the precursors to many fluorinated sulfonamides. google.com Over the decades, more selective and versatile fluorination methods have been developed, allowing for the precise introduction of fluorine atoms into complex organic molecules. This has led to the synthesis of a wide range of fluorinated sulfonamides with diverse applications, from specialty polymers to life-saving pharmaceuticals.

Compound Data

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | This compound |

| Molecular Formula | C₂H₃F₄NO₂S |

| PubChem CID | 88243461 nih.gov |

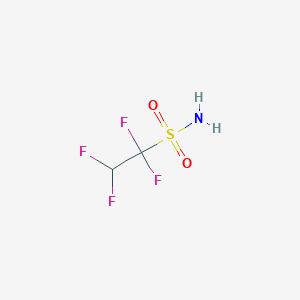

Structure

3D Structure

Properties

Molecular Formula |

C2H3F4NO2S |

|---|---|

Molecular Weight |

181.11 g/mol |

IUPAC Name |

1,1,2,2-tetrafluoroethanesulfonamide |

InChI |

InChI=1S/C2H3F4NO2S/c3-1(4)2(5,6)10(7,8)9/h1H,(H2,7,8,9) |

InChI Key |

CRQQVYRFCOATKB-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)S(=O)(=O)N)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for 1,1,2,2 Tetrafluoroethane 1 Sulfonamide and Its Analogues

Precursor Synthesis Strategies

Synthesis of 1,1,2,2-Tetrafluoroethane (B1583514) and Derivatives

1,1,2,2-Tetrafluoroethane (HFC-134) serves as the foundational C2F4H2 backbone. Its synthesis involves the introduction of fluorine atoms onto an ethane (B1197151) derivative, typically through fluorination or halogen exchange reactions. While its isomer, 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a), is more commercially prominent, methods applicable to the synthesis of the 1,1,2,2-isomer are rooted in fundamental fluorination chemistry.

The direct fluorination of hydrocarbon precursors is a primary method for producing fluoroalkanes. For 1,1,2,2-tetrafluoroethane, a common strategy involves the fluorination of a chlorinated ethane derivative, such as 1,1,2,2-tetrachloroethane. This process typically involves reacting the chlorinated precursor with hydrogen fluoride (B91410) (HF) at elevated temperatures, often in the presence of a fluorination catalyst.

The reaction can be summarized as follows:

Cl₂CHCHCl₂ + 4HF → F₂CHCHF₂ + 4HCl

Catalysts are crucial for facilitating this transformation, which might otherwise require harsh conditions. Chromia (Cr₂O₃)-based catalysts, sometimes modified with other metal oxides, are frequently employed in vapor-phase fluorination processes. The conditions of the reaction, including temperature, pressure, and the ratio of reactants, are optimized to maximize the yield of the desired tetrafluoroethane (B1211177) product and minimize the formation of byproducts. While much of the industrial focus has been on the synthesis of HFC-134a from precursors like trichloroethylene, the underlying principles of catalytic fluorination of polychloroethanes are applicable. chemicalbook.comgoogle.com

Halogen exchange is the fundamental reaction mechanism underpinning the fluorination of chlorinated precursors with hydrogen fluoride. This reaction, often referred to as the Swarts reaction in the context of using antimony catalysts, involves the replacement of chlorine atoms with fluorine atoms. In the vapor-phase catalytic fluorination of 1,1,2,2-tetrachloroethane, the chlorine atoms are successively replaced by fluorine.

The process is a series of equilibrium reactions:

C₂H₂Cl₄ → C₂H₂FCl₃ → C₂H₂F₂Cl₂ → C₂H₂F₃Cl → C₂H₂F₄

The reaction is driven towards the more fluorinated product by controlling reaction conditions. The choice of catalyst is critical in activating the C-Cl bond for nucleophilic attack by fluoride from HF. Besides heterogeneous catalysis, halogen exchange can also be effected using various metallic fluorides, although this is less common for bulk production of simple hydrofluorocarbons.

Synthesis of 1,1,2,2-Tetrafluoroethanesulfonyl Halides

Once the 1,1,2,2-tetrafluoroethane core is obtained, the next critical step is the introduction of a sulfonyl halide group (-SO₂X, where X is typically Cl). This can be approached through direct sulfonylation of the fluoroalkane or, more commonly, through the conversion of a pre-formed sulfonic acid derivative. The resulting 1,1,2,2-tetrafluoroethane-1-sulfonyl chloride (CAS No. 374-42-5) is the immediate precursor to the target sulfonamide. meliusorganics.com

Direct sulfonylation involves the simultaneous introduction of both the sulfur and oxygen/halogen components of the sulfonyl halide group onto the fluoroalkane backbone. One potential method for this transformation is free-radical sulfochlorination. This process typically involves reacting the hydrocarbon with a mixture of sulfur dioxide (SO₂) and chlorine (Cl₂) under UV irradiation.

The reaction proceeds via a free-radical chain mechanism:

HCF₂CF₂H + SO₂ + Cl₂ --(UV light)--> HCF₂CF₂(SO₂Cl) + HCl

This method allows for the direct conversion of a C-H bond to a C-SO₂Cl bond. Photochemical sulfochlorination has been demonstrated for various fluoroaliphatic hydrocarbons, offering a potential route to fluoroalkane sulfonyl chlorides. fluorine1.ru However, control over the regioselectivity can be a challenge, and the reactivity of the C-H bonds in 1,1,2,2-tetrafluoroethane under these conditions must be considered.

A more established and controllable two-step approach involves first synthesizing 1,1,2,2-tetrafluoroethanesulfonic acid (TFESA) and then converting it to the corresponding sulfonyl chloride.

Step 1: Synthesis of 1,1,2,2-Tetrafluoroethanesulfonic Acid

A documented method for the synthesis of TFESA involves the addition of sulfite (B76179) to tetrafluoroethylene (B6358150) (TFE). rsc.org The reaction is typically carried out by heating TFE with an aqueous solution of sodium sulfite and sodium bisulfite in a pressure vessel. This process yields the sodium salt of the sulfonic acid, which can then be acidified to produce the free sulfonic acid. rsc.orgacs.org

The reaction can be represented as:

F₂C=CF₂ + NaHSO₃/Na₂SO₃ --(H₂O, heat)--> HCF₂CF₂SO₃Na

The resulting sodium 1,1,2,2-tetrafluoroethanesulfonate is then converted to the free acid, for example, by passing it through a strongly acidic ion-exchange resin or by distillation from a strong acid like sulfuric acid. rsc.orgacs.org

Step 2: Conversion of Sulfonic Acid to Sulfonyl Chloride

The conversion of sulfonic acids or their salts to sulfonyl chlorides is a standard transformation in organic synthesis. Various chlorinating agents can be employed for this purpose. The reaction generally involves treating the anhydrous sulfonic acid or its sodium salt with a reagent that can replace the -OH group of the sulfonic acid with a chlorine atom.

Common reagents used for this conversion are listed in the table below, with examples often drawn from the synthesis of the analogous trifluoromethanesulfonyl chloride. researchgate.netchemicalbook.comgoogle.comgoogle.com

| Reagent(s) | Typical Conditions | Reference Example |

| Thionyl chloride (SOCl₂) | Often used with a catalytic amount of DMF; heating may be required. | Conversion of trifluoromethanesulfonic acid to its sulfonyl chloride. chemicalbook.com |

| Phosphorus pentachloride (PCl₅) | Reaction with the sulfonic acid or its salt, often with gentle heating. | A known, though sometimes less convenient, method for this transformation. google.com |

| Phosphorus trichloride (B1173362) (PCl₃) + Chlorine (Cl₂) | Reaction of the sulfonic acid with PCl₃ and bubbling Cl₂ gas through the mixture. | A patented method for producing trifluoromethanesulfonyl chloride. google.comgoogle.com |

| Sulfuryl chloride (SO₂Cl₂) | Can be used to chlorinate sulfonic acids, sometimes requiring a catalyst. | General reagent for sulfonyl chloride synthesis. |

The choice of reagent depends on factors such as substrate compatibility, desired purity, and reaction scale. For instance, reacting 1,1,2,2-tetrafluoroethanesulfonic acid with thionyl chloride, potentially with a DMF catalyst, would be expected to yield 1,1,2,2-tetrafluoroethane-1-sulfonyl chloride, which is the direct precursor for amination to form the final sulfonamide product.

Direct Synthesis of 1,1,2,2-Tetrafluoroethane-1-sulfonamide

The direct formation of the sulfonamide functional group in this compound typically involves the reaction of a corresponding sulfonyl halide with an ammonia (B1221849) source.

Reaction of 1,1,2,2-Tetrafluoroethanesulfonyl Halides with Ammonia

The most direct and conventional method for the synthesis of this compound involves the reaction of 1,1,2,2-tetrafluoroethanesulfonyl fluoride or chloride with ammonia. This reaction follows a nucleophilic substitution mechanism at the sulfur atom of the sulfonyl halide.

The general reaction can be represented as:

HCF₂CF₂SO₂X + 2 NH₃ → HCF₂CF₂SO₂NH₂ + NH₄X (where X = F or Cl)

This method is analogous to the synthesis of other perfluorinated sulfonamides, such as perfluorooctanesulfonamide, which is typically prepared by reacting perfluorooctanesulfonyl fluoride with an excess of ammonia in a suitable solvent like diethyl ether or dioxane. nih.gov The reaction initially forms an ammonium (B1175870) salt complex, which upon thermal decomposition or treatment with a strong acid, yields the desired sulfonamide. nih.gov

Alternative Amination Approaches

While the direct reaction with ammonia is the most common approach, alternative amination strategies that are generally applicable to the synthesis of primary sulfonamides could potentially be adapted for this compound. These methods often involve the use of ammonia surrogates followed by a deprotection step. However, specific examples of their application to the synthesis of this compound are not widely reported in the available literature.

Synthesis of N-Substituted this compound Derivatives

The synthesis of N-substituted derivatives of this compound can be achieved through several synthetic strategies, primarily involving the reaction of the corresponding sulfonyl halide with primary or secondary amines, or by the modification of the parent sulfonamide.

Sulfonylation of Primary and Secondary Amines with 1,1,2,2-Tetrafluoroethanesulfonyl Halides

The reaction of 1,1,2,2-tetrafluoroethanesulfonyl halides with primary or secondary amines is a fundamental method for the preparation of N-substituted sulfonamides. This reaction is a versatile route to a wide range of derivatives.

The general reaction is as follows:

HCF₂CF₂SO₂X + R¹R²NH → HCF₂CF₂SO₂NR¹R² + HX (where X = F or Cl; R¹ and R² = H, alkyl, or aryl)

A base, such as a tertiary amine or pyridine, is typically added to neutralize the hydrogen halide byproduct. The synthesis of various N-alkyl and N,N-dialkyl perfluoroalkanesulfonamides has been successfully achieved using this approach with the corresponding perfluoroalkanesulfonyl fluorides. researchgate.net

Table 1: Examples of N-Substituted this compound Synthesis

| Amine | Sulfonyl Halide | Product |

| Primary Amine (RNH₂) | HCF₂CF₂SO₂Cl | N-Alkyl-1,1,2,2-tetrafluoroethane-1-sulfonamide |

| Secondary Amine (R₂NH) | HCF₂CF₂SO₂Cl | N,N-Dialkyl-1,1,2,2-tetrafluoroethane-1-sulfonamide |

Note: This table represents generalized reactions. Specific yields and conditions are dependent on the substrates and reaction parameters.

N-Alkylation and N-Acylation of this compound

Once the parent this compound is obtained, it can be further functionalized at the nitrogen atom through N-alkylation or N-acylation reactions.

N-Alkylation: This involves the reaction of the sulfonamide with an alkylating agent, such as an alkyl halide, in the presence of a base to deprotonate the sulfonamide nitrogen. The Mitsunobu reaction, using an alcohol and triphenylphosphine/diethyl azodicarboxylate, provides an alternative method for the N-alkylation of perfluoroalkanesulfonamides. researchgate.net

N-Acylation: This can be achieved by reacting the sulfonamide with an acylating agent, such as an acyl chloride or an acid anhydride, often in the presence of a base or a catalyst.

Table 2: Functionalization of this compound

| Reaction Type | Reagents | Product |

| N-Alkylation | Alkyl Halide, Base | N-Alkyl-1,1,2,2-tetrafluoroethane-1-sulfonamide |

| N-Acylation | Acyl Chloride, Base | N-Acyl-1,1,2,2-tetrafluoroethane-1-sulfonamide |

Note: This table illustrates the general transformation. Specific reaction conditions would need to be optimized.

Metal-Catalyzed Sulfonamidation Routes

In recent years, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, including the synthesis of sulfonamides. While specific applications of these methods for the synthesis of this compound derivatives are not extensively documented, general methodologies for the metal-catalyzed N-arylation of sulfonamides exist. These reactions typically employ palladium or copper catalysts to couple a sulfonamide with an aryl halide or pseudohalide. The adaptation of such methods could provide a route to N-aryl derivatives of this compound.

Convergent and Divergent Synthetic Pathways

The construction of this compound and its derivatives can be approached from two distinct strategic standpoints: convergent synthesis and divergent synthesis. Each offers unique advantages in terms of efficiency and the ability to generate molecular diversity.

Divergent Synthesis: A divergent synthetic strategy begins with a common core structure that is subsequently elaborated into a library of related compounds. This approach is particularly well-suited for the preparation of analogues of this compound. The synthesis would commence with a key intermediate, such as 1,1,2,2-tetrafluoroethanesulfonyl fluoride. This precursor can then be reacted with a variety of amines to produce a diverse range of N-substituted sulfonamide analogues. This method is highly efficient for exploring structure-activity relationships by systematically modifying the amine component.

A common pathway for the synthesis of the key precursor, 1,1,2,2-tetrafluoroethanesulfonyl fluoride, can be adapted from methods used for similar fluorinated compounds. For instance, the corresponding sulfonic acid can be converted to the sulfonyl chloride, which is then subjected to a halogen exchange reaction to yield the sulfonyl fluoride.

| Starting Material | Reagent | Intermediate |

| 1,1,2,2-Tetrafluoroethanesulfonic acid | Thionyl chloride (SOCl₂) | 1,1,2,2-Tetrafluoroethanesulfonyl chloride |

| 1,1,2,2-Tetrafluoroethanesulfonyl chloride | Potassium fluoride (KF) | 1,1,2,2-Tetrafluoroethanesulfonyl fluoride |

Once the sulfonyl fluoride is obtained, it can be readily converted to the parent sulfonamide by reaction with ammonia. For the synthesis of analogues, various primary or secondary amines can be used in place of ammonia.

Process Optimization and Scale-Up Considerations in Laboratory Synthesis

Optimizing the laboratory-scale synthesis of this compound and its analogues is critical for improving yield, purity, and safety. Key parameters that require careful consideration include reaction conditions, reagent stoichiometry, and purification methods.

Reaction Conditions: The conversion of the sulfonyl fluoride to the sulfonamide is a crucial step that can be optimized. While the reaction with ammonia or amines can proceed without a catalyst, the use of Lewis acids has been shown to significantly enhance the reaction rate and yield. For example, calcium triflimide [Ca(NTf₂)₂] can be employed to activate the sulfonyl fluoride, allowing the reaction to proceed under milder conditions. researchgate.netorganic-chemistry.org Temperature, solvent, and reaction time are all critical parameters that need to be fine-tuned to maximize the conversion and minimize the formation of byproducts.

Reagent Stoichiometry: The molar ratio of the amine to the sulfonyl fluoride is a key factor. An excess of the amine is often used to drive the reaction to completion and to neutralize the hydrogen fluoride or hydrogen chloride generated during the reaction. chemguide.co.ukchemguide.co.uk However, using a large excess can complicate the purification process. Therefore, optimizing the stoichiometry is a balance between achieving high conversion and simplifying the workup.

Purification: Purification of the final sulfonamide product is essential to remove unreacted starting materials, reagents, and any byproducts. Common laboratory purification techniques include recrystallization, column chromatography, and distillation. The choice of method depends on the physical properties of the specific sulfonamide analogue being synthesized. For laboratory scale-up, developing a robust purification protocol that is both efficient and scalable is a primary consideration.

Scale-Up Considerations: When scaling up the synthesis from milligram to gram quantities in a laboratory setting, several factors must be addressed. Heat transfer becomes more critical as the reaction volume increases, and exothermic reactions may require more efficient cooling. Mixing efficiency also needs to be considered to ensure homogeneity. The addition rate of reagents may need to be adjusted to control the reaction rate and temperature. Furthermore, the workup and purification procedures must be adapted to handle larger volumes of material. For instance, a simple filtration and washing procedure that is effective on a small scale might need to be replaced by a more elaborate extraction and recrystallization process for larger quantities.

The following table summarizes key optimization parameters for the synthesis of sulfonamides from sulfonyl fluorides:

| Parameter | Consideration | Typical Range/Condition |

| Catalyst | Lewis acid activation of sulfonyl fluoride | 0.1 - 1.0 equivalents of Ca(NTf₂)₂ |

| Solvent | Polarity and boiling point | Aprotic solvents like acetonitrile (B52724) or ethereal solvents |

| Temperature | Reaction rate vs. byproduct formation | 25°C to 80°C |

| Amine Stoichiometry | Driving the reaction to completion | 1.1 to 5 equivalents |

| Reaction Time | Monitoring for completion | 1 to 24 hours |

| Purification Method | Product properties and purity requirements | Recrystallization, column chromatography |

By carefully optimizing these parameters, the laboratory synthesis of this compound and its analogues can be made more efficient, reliable, and scalable.

Applications in Advanced Organic Synthesis and Catalysis

As Catalytic Species

The sulfonamide functional group, when appended to a highly fluorinated carbon chain, exhibits modulated acidity and coordination properties, positioning it as a promising candidate for several types of catalysis.

While not a "superacid" like its parent, 1,1,2,2-tetrafluoroethanesulfonic acid, 1,1,2,2-tetrafluoroethane-1-sulfonamide possesses notable Brønsted acidity. The N-H proton of the sulfonamide is rendered significantly more acidic by the intense inductive effect of the adjacent tetrafluoroethyl group. This enhanced acidity allows it to function as an effective organocatalyst for reactions that require proton donation, such as acetal (B89532) formation, esterification, and Friedel-Crafts reactions. The incorporation of fluorine atoms into ligands and catalysts is a known strategy to increase the acidity of hydroxylic or amine groups, thereby enhancing catalytic activity.

Table 1: Comparison of Acidity in Sulfonic Acid Derivatives

| Compound | Formula | Acidity Characteristics | Potential Catalytic Role |

|---|---|---|---|

| 1,1,2,2-Tetrafluoroethanesulfonic Acid | HCF₂CF₂SO₃H | Superacid | Strong Brønsted acid catalyst for reactions like acylation and alkylation. |

| This compound | HCF₂CF₂SO₂NH₂ | Moderately acidic N-H proton | Organocatalyst for acid-catalyzed transformations requiring milder conditions. |

The nitrogen and oxygen atoms of the sulfonamide group in this compound possess lone pairs of electrons, enabling them to act as ligands in coordination complexes with various metal centers. Heterocyclic sulfonamides are known to coordinate with transition metals through donor atoms in the sulfonamide group. nih.gov When coordinated to a metal, the sulfonamide can form stable chelate structures, creating a well-defined catalytic environment.

The strong electron-withdrawing effect of the tetrafluoroethyl group pulls electron density away from the sulfonamide and, consequently, from the coordinated metal center. This electronic impoverishment significantly enhances the Lewis acidity of the metal ion. organic-chemistry.org The resulting metal-sulfonamide complexes can serve as potent Lewis acid catalysts for a variety of organic transformations, including Diels-Alder reactions, aldol (B89426) additions, and cyanation reactions. Recent research has demonstrated that metal Lewis acids can effectively catalyze reactions involving sulfonyl derivatives, such as in sulfur-fluoride exchange (SuFEx) processes. rsc.orgnih.govosaka-u.ac.jp

Chiral sulfonamides are valuable building blocks in the synthesis of natural products, catalysts, and biologically important molecules. researchgate.net Enantiomerically pure derivatives of this compound can be synthesized by reacting 1,1,2,2-tetrafluoroethanesulfonyl chloride with a chiral amine or alcohol. These chiral derivatives have potential applications in asymmetric catalysis.

As Chiral Brønsted Acids: A chiral sulfonamide with its acidic N-H proton can act as a chiral Brønsted acid, capable of protonating a substrate enantioselectively to create stereogenic centers.

As Chiral Ligands: When complexed with a metal, these chiral sulfonamides can serve as ligands that create a chiral environment around the metal center. Such chiral Lewis acid complexes are instrumental in catalyzing a wide range of enantioselective reactions, guiding the stereochemical outcome of the product. The use of fluorinated ligands in metal-catalyzed asymmetric transformations is a well-established strategy to tune the electronic properties and stereochemical control of the catalyst. organic-chemistry.org

As Fluoroalkylation Reagents

The introduction of fluorinated alkyl groups is a critical strategy in medicinal chemistry and materials science to modulate properties like lipophilicity, metabolic stability, and binding affinity. The 1,1,2,2-tetrafluoroethyl (HCF₂CF₂) group is considered a structural mimic of the trifluoromethyl group and can enhance the lipophilicity of molecules. chemspider.com

While the carbon-sulfur bond in this compound is robust, the compound can be chemically modified into more reactive species suitable for transferring the tetrafluoroethanesulfonyl group or its derivatives. For instance, conversion of the sulfonamide to the corresponding sulfonyl fluoride (B91410) (HCF₂CF₂SO₂F) would produce a valuable hub for Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. nih.gov These sulfonyl fluorides can react with a wide range of nucleophiles (e.g., phenols, amines) to form sulfonates and sulfonamides, thereby incorporating the HCF₂CF₂SO₂- moiety into diverse molecular scaffolds. nih.govacs.org This two-step strategy—conversion followed by SuFEx reaction—represents a viable pathway for utilizing the parent sulfonamide in advanced synthesis.

The generation of a 1,1,2,2-tetrafluoroethyl radical (HCF₂CF₂•) directly from the corresponding sulfonamide via cleavage of the C–S bond is challenging due to the high bond strength, which is characteristic of perfluoroalkyl substances. Research into radical reactions involving sulfonamides typically focuses on the generation of other radical species:

Sulfonyl Radicals (RSO₂•): These can be generated from sulfonyl chlorides or by fragmentation of α-sulfonamidoyl radicals, but this process cleaves a bond other than the desired C–S bond. acs.orgrsc.org

Sulfamyl Radicals (R₂NSO₂•): These radicals are often generated under photoredox conditions from chlorosulfonamides or sulfamoyl chlorides and are used to construct β-ketosulfonamides. organic-chemistry.orgrsc.orgnih.gov

Sulfonamidyl Radicals (RSO₂N•R'): Visible-light photocatalysis can generate these nitrogen-centered radicals from unsaturated sulfonamides for applications like alkene hydroamination. rsc.org

Direct generation of the HCF₂CF₂• radical for fluoroalkylation reactions typically relies on other precursors, such as 1,1,2,2-tetrafluoro-1-iodoethane (HCF₂CF₂I), under photocatalytic conditions. Therefore, while radical chemistry of sulfonamides is an active area of research, the use of this compound as a direct precursor for the HCF₂CF₂• radical is not an established method. The development of such a transformation would require novel methods for selective C–S bond cleavage.

Table 2: Common Radical Intermediates from Sulfonamide Derivatives

| Radical Type | Formula | Typical Precursor | Synthetic Application |

|---|---|---|---|

| Sulfonyl Radical | R-SO₂• | Sulfonyl Chloride | Sulfonylation of alkenes/alkynes |

| Sulfamyl Radical | R₂N-SO₂• | Chlorosulfonamide | Synthesis of β-ketosulfonamides |

| Sulfonamidyl Radical | RSO₂-N•R' | Unsaturated Sulfonamide | Intramolecular hydroamination |

Nucleophilic and Electrophilic Fluoroalkylation Strategies

The incorporation of fluoroalkyl groups into organic molecules is a critical strategy in medicinal chemistry and materials science. This compound serves as a valuable precursor for reagents used in both nucleophilic and electrophilic fluoroalkylation strategies, enabling the introduction of the biologically relevant 1,1,2,2-tetrafluoroethyl (HCF₂CF₂-) moiety.

Nucleophilic Strategies: The primary nucleophilic application involves the generation of a 1,1,2,2-tetrafluoroethyl anion equivalent. While direct deprotonation of the C-H bond in the sulfonamide is challenging, related compounds like 1-bromo-1,1,2,2-tetrafluoroalkanes can be metalated using reagents such as iPrMgCl·LiCl (Turbo Grignard). acs.orgnih.gov This forms stable organomagnesium compounds at low temperatures that react efficiently with a wide array of electrophiles, including aldehydes, ketones, and N-sulfonylimines. acs.orgnih.govfao.orgresearchgate.netacs.org This established reactivity provides a blueprint for how this compound could be derivatized into a precursor for similar nucleophilic reagents, delivering the HCF₂CF₂⁻ synthon to various substrates. The high nucleophilicity and stability of these in situ-formed reagents make this a highly attractive protocol. acs.orgnih.gov

Electrophilic Strategies: Conversely, electrophilic strategies involve the generation of a species that delivers a cationic or radical equivalent of the fluoroalkyl group. Reagents for electrophilic fluoroalkylation have become increasingly sophisticated, moving beyond harsh traditional methods to include stable, easy-to-handle compounds. conicet.gov.arnih.govsustech.edu.cn this compound can be envisioned as a scaffold for creating such reagents. For instance, modification of the sulfonamide nitrogen, perhaps through conversion to an N-fluoro or N-halo derivative, could generate a reagent capable of transferring the HCF₂CF₂SO₂- group or a related HCF₂CF₂- fragment to a nucleophilic carbon, such as an enolate or an electron-rich aromatic ring. nih.gov The development of electrophilic reagents for transferring uncommon thiofluoroalkyl chains, such as SCF₂CF₂H, highlights the ongoing interest in creating shelf-stable reagents for introducing these valuable motifs. nih.gov

As Versatile Building Blocks in Organic Synthesis

The unique physicochemical properties imparted by the 1,1,2,2-tetrafluoroethyl group make its parent sulfonamide a highly valuable building block for constructing more elaborate molecules with tailored characteristics.

Construction of Fluorinated Heterocyclic Compounds

This compound is an ideal precursor for synthesizing fluorinated heterocyclic compounds, particularly sultams (cyclic sulfonamides). Sultams are considered "privileged motifs" in medicinal chemistry due to their favorable biological activities and improved physicochemical properties compared to their acyclic counterparts. nih.govrsc.org Synthetic strategies can leverage the reactivity of the sulfonamide group. For example, intramolecular cyclization of functionalized sulfonyl fluorides or sulfonamides is a powerful method for preparing spirocyclic β- and γ-sultams. nih.govresearchgate.net By analogy, the nitrogen of this compound can be alkylated with a bifunctional electrophile (e.g., a dihalide), followed by ring-closing cyclization to yield a sultam ring bearing the HCF₂CF₂- group. The incorporation of fluorine into the sultam scaffold can significantly enhance biological activity, as demonstrated in antiviral and antibacterial agents. nih.gov

Synthesis of Complex Organic Molecules

The introduction of the 1,1,2,2-tetrafluoroethyl (HCF₂CF₂-) group is a key tactic in modern drug design. This group can act as a structural mimic of the trifluoromethyl group while also serving as a bioisostere of hydroxyl and thiol groups, capable of acting as a lipophilic hydrogen bond donor. researchgate.net These properties allow it to modulate molecular conformation, binding affinity, lipophilicity, and metabolic stability. Consequently, this compound is a strategic starting material for accessing complex, bioactive molecules. researchgate.net Its utility lies in providing a pre-packaged, functionalized handle (the sulfonamide) for integrating the valuable HCF₂CF₂- moiety into larger molecular frameworks during multi-step syntheses.

Precursors for Polymeric Materials

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. researchgate.netacs.orggoogle.com this compound can serve as a precursor to novel fluorinated monomers. The reactive N-H bond of the sulfonamide can be readily functionalized with a polymerizable group, such as an acrylate (B77674) or styrene (B11656) moiety. Subsequent radical polymerization of such a monomer would yield a polymer with pendant tetrafluoroethyl-sulfonamide side chains. mdpi.com These fluorinated side chains would be expected to migrate to the polymer-air interface, creating surfaces with low energy, leading to hydrophobic and potentially lipophobic properties. researchgate.net Such materials have applications in specialized coatings, membranes, and advanced materials where surface repellency and durability are critical. researchgate.netacs.orgrsc.org

Protecting Group Applications for Nitrogen Functionalities

In multi-step organic synthesis, the temporary protection of reactive functional groups is essential to ensure chemoselectivity. organic-chemistry.orgwikipedia.org Sulfonamides are well-established as robust protecting groups for primary and secondary amines due to their high stability across a wide range of reaction conditions. nih.gov

The 1,1,2,2-tetrafluoroethanesulfonyl (TFES) group, derived from its corresponding sulfonamide or sulfonyl chloride, represents a specialized class of sulfonamide protecting group. Its key features include:

Installation: The TFES group can be installed on an amine using 1,1,2,2-tetrafluoroethanesulfonyl chloride in the presence of a base.

Stability: Like other sulfonamides (e.g., tosylamides), TFES-amides are expected to be highly stable to acidic conditions, oxidative reagents, and many reductive conditions that would cleave other common protecting groups like carbamates. nih.gov The strong electron-withdrawing nature of the HCF₂CF₂- group enhances the stability of the S-N bond.

Orthogonality: The distinct stability profile of the TFES group allows for orthogonal protection strategies. For example, a TFES-protected amine would remain intact under the acidic conditions used to remove a Boc group or the basic conditions used to remove an Fmoc group, enabling selective deprotection in complex molecules. wikipedia.org

Cleavage: Deprotection of sulfonamides often requires harsh conditions. However, the specific conditions for TFES cleavage would need to be empirically determined, likely involving strong reducing agents or specialized reagents, distinguishing it from more labile groups.

Advanced Spectroscopic and Structural Characterization Methods for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organofluorine compounds like 1,1,2,2-Tetrafluoroethane-1-sulfonamide. gre.ac.uk The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a multi-faceted approach to confirming the molecular structure.

One-dimensional NMR spectra provide foundational information about the chemical environment of each type of nucleus.

¹H NMR: The proton spectrum is expected to show two distinct signals. The protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet, subject to exchange with trace amounts of water in the solvent. The single proton on the C2 carbon (H-CF₂) is anticipated to be a triplet of triplets due to coupling with the two geminal fluorine atoms (²JHF) and the two vicinal fluorine atoms on the adjacent carbon (³JHF).

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display two signals corresponding to the two carbon atoms of the tetrafluoroethyl chain. Each signal would be split into a triplet due to the strong one-bond coupling with the directly attached fluorine atoms (¹JCF). Further, smaller couplings to fluorine atoms on the adjacent carbon (²JCF) may also be resolved.

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly powerful for characterizing fluorinated molecules. scholaris.cabiophysics.org The spectrum of this compound is expected to show two distinct multiplets for the two inequivalent fluorine environments (-CF₂- and HCF₂-). The -CF₂- signal would be split by the HCF₂- fluorines and the C2 proton. The HCF₂- signal would be split by the -CF₂- fluorines and the geminal proton. Decoupling the proton spectrum (¹⁹F{¹H}) simplifies these signals into two mutually coupled multiplets, allowing for clearer interpretation of the F-F coupling constants.

| Nucleus | Position | Expected Chemical Shift (δ) ppm | Expected Multiplicity | Expected Coupling Constants (J) in Hz |

|---|---|---|---|---|

| ¹H | -SO₂NH₂ | ~5.0-7.0 | Broad Singlet | N/A |

| ¹H | H-CF₂ | ~6.0-7.5 | Triplet of Triplets | ²JHF, ³JHF |

| ¹³C | -CF₂-SO₂NH₂ | ~110-125 | Triplet | ¹JCF |

| ¹³C | H-CF₂ | ~115-130 | Triplet | ¹JCF |

| ¹⁹F | -CF₂-SO₂NH₂ | -110 to -120 | Multiplet | ³JFF, ³JHF |

| ¹⁹F | H-CF₂ | -130 to -145 | Multiplet | ³JFF, ²JHF |

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. nih.gov

Heteronuclear Single Quantum Coherence (HSQC): This experiment would definitively correlate the proton on the C2 carbon to its directly attached carbon atom. A ¹H-¹³C HSQC spectrum would show a cross-peak connecting the ¹H signal of the H-CF₂ group to the ¹³C signal of the same carbon. Similarly, ¹H-¹⁹F HSQC can map proton-fluorine correlations.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is used to trace longer-range connections (typically 2-3 bonds). A ¹H-¹³C HMBC spectrum would be expected to show a correlation between the C2 proton and the C1 carbon, confirming the ethane (B1197151) backbone. Advanced HMBC experiments tailored for fluorinated compounds, such as ¹⁹F-¹³C HMBC, are exceptionally informative for mapping the carbon-fluorine framework over multiple bonds. nih.goved.ac.uk

Correlation Spectroscopy (COSY): While ¹H-¹H COSY is not particularly useful for this molecule due to the isolated proton spin system, ¹⁹F-¹⁹F COSY would be highly valuable. It would show a clear cross-peak between the -CF₂- and HCF₂- fluorine signals, providing direct evidence of their mutual coupling and confirming their placement on adjacent carbons.

Mass Spectrometry (MS)

Mass spectrometry provides precise information about the mass of a molecule and its fragments, which is essential for confirming its elemental composition and aspects of its structure.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragments. The resulting fragmentation pattern provides valuable structural information. For sulfonamides, common fragmentation pathways include the cleavage of the S-N and C-S bonds. nih.gov A unique fragmentation pathway for some sulfonamides involves the rearrangement and elimination of SO₂ (64 u). nih.gov

| Fragment m/z | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 181.0 | H₂O | [C₂H₂F₄NSO]⁺ |

| 135.0 | SO₂ | [C₂H₄F₄N]⁺ (rearranged) |

| 119.0 | SO₂NH₂ | [C₂HF₄]⁺ |

| 80.0 | C₂HF₄ | [SO₂NH₃]⁺ |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule. These two methods are often complementary, as some vibrational modes may be strong in IR and weak in Raman, or vice versa. nih.gov

For this compound, the key expected vibrational modes would include:

N-H Stretching: Two distinct bands in the 3400-3200 cm⁻¹ region corresponding to the asymmetric and symmetric stretching of the primary amine in the sulfonamide group.

C-H Stretching: A band around 3000 cm⁻¹ for the stretching of the single C-H bond.

S=O Stretching: Strong, characteristic bands for the asymmetric (~1350-1310 cm⁻¹) and symmetric (~1160-1140 cm⁻¹) stretching of the sulfonyl (SO₂) group. rsc.org

C-F Stretching: Very strong and intense absorption bands in the 1200-1000 cm⁻¹ region, characteristic of carbon-fluorine bonds.

S-N Stretching: A band in the 920-890 cm⁻¹ region attributed to the stretching of the sulfur-nitrogen bond. rsc.org

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Asymmetric N-H Stretch | -NH₂ | 3400 - 3300 | Medium | Medium |

| Symmetric N-H Stretch | -NH₂ | 3300 - 3200 | Medium | Medium |

| C-H Stretch | -CHF₂ | 3050 - 2950 | Medium | Strong |

| Asymmetric S=O Stretch | -SO₂- | 1350 - 1310 | Strong | Medium |

| Symmetric S=O Stretch | -SO₂- | 1160 - 1140 | Strong | Strong |

| C-F Stretch | -CF₂- | 1200 - 1000 | Very Strong | Weak |

| S-N Stretch | -SO₂-NH₂ | 920 - 890 | Medium | Medium |

Identification of Functional Groups and Hydrogen Bonding

The structural elucidation of this compound would begin with the identification of its key functional groups and the analysis of potential hydrogen bonding interactions using spectroscopic methods. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are principal tools for this purpose.

For a molecule with the structure of this compound (CHF₂-CF₂-SO₂NH₂), the expected functional groups are the tetrafluoroethyl group, the sulfonamide group (-SO₂NH₂), and the N-H and C-H bonds.

Infrared (IR) Spectroscopy would be utilized to identify the characteristic vibrational frequencies of these functional groups. The sulfonamide group would exhibit strong asymmetric and symmetric stretching vibrations for the S=O bonds, typically in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The N-H stretching of the primary sulfonamide would be expected to show two bands in the region of 3400-3200 cm⁻¹. The C-F bonds of the tetrafluoroethyl group would produce strong absorption bands in the fingerprint region, typically between 1200-1000 cm⁻¹. The C-H stretching vibration would be observed around 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy would provide detailed information about the chemical environment of the hydrogen (¹H), carbon (¹³C), and fluorine (¹⁹F) nuclei.

¹H NMR: A signal corresponding to the protons of the -NH₂ group would be expected, with its chemical shift influenced by hydrogen bonding. Another signal, likely a triplet of triplets due to coupling with the adjacent fluorine atoms, would correspond to the proton in the CHF₂ group.

¹³C NMR: Signals for the two carbon atoms of the tetrafluoroethyl group would be observed, with their chemical shifts and splitting patterns dictated by the attached fluorine atoms.

¹⁹F NMR: This technique would be particularly informative, providing distinct signals for the fluorine atoms in the -CF₂- and -CHF₂ groups, with complex coupling patterns revealing their connectivity.

Hydrogen Bonding analysis would focus on the sulfonamide's -NH₂ group, which can act as a hydrogen bond donor, and the oxygen atoms of the sulfonyl group (-SO₂) and the fluorine atoms, which can act as acceptors. Concentration-dependent ¹H NMR studies and shifts in the N-H stretching frequencies in IR spectroscopy would provide evidence for intermolecular hydrogen bonding.

A hypothetical table of expected spectroscopic data is presented below.

| Spectroscopic Data for this compound (Hypothetical) | |

| Technique | Expected Observations |

| IR Spectroscopy | N-H stretching: ~3350, 3250 cm⁻¹C-H stretching: ~2980 cm⁻¹S=O asymmetric stretching: ~1350 cm⁻¹S=O symmetric stretching: ~1170 cm⁻¹C-F stretching: ~1200-1000 cm⁻¹ |

| ¹H NMR | -NH₂: broad singlet-CHF₂: triplet of triplets |

| ¹³C NMR | -CF₂-SO₂-: triplet-CHF₂: triplet of doublets |

| ¹⁹F NMR | -CF₂-SO₂-: triplet-CHF₂: doublet of triplets |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information on the molecular structure, conformation, and intermolecular interactions of this compound.

Determination of Solid-State Molecular Structure and Conformation

A single-crystal X-ray diffraction study would reveal the exact bond lengths, bond angles, and torsion angles within the this compound molecule. This would allow for an unambiguous determination of the conformation of the tetrafluoroethyl chain and the geometry around the sulfur atom of the sulfonamide group. The arrangement of the atoms would confirm the connectivity established by spectroscopic methods and provide a precise model of the molecule in the solid state.

Key structural parameters that would be determined include:

C-C, C-H, C-F, S-N, S-O, and S-C bond lengths.

Angles around the carbon and sulfur atoms.

The dihedral angle of the C-C bond in the tetrafluoroethyl group, which would define its gauche or anti conformation.

A hypothetical table of crystallographic data is provided below.

| Crystallographic Data for this compound (Hypothetical) | |

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.8 |

| b (Å) | 8.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 594.5 |

| Z | 4 |

Analysis of Intermolecular Interactions

The crystal packing, as determined by X-ray crystallography, would provide a detailed picture of the intermolecular interactions that govern the solid-state structure of this compound. Of particular interest would be the hydrogen bonding network formed by the sulfonamide group. The -NH₂ group can donate two hydrogen bonds, while the sulfonyl oxygens are strong hydrogen bond acceptors.

The analysis would focus on identifying and characterizing these hydrogen bonds, including their lengths and angles. It is also possible that weaker interactions, such as those involving the fluorine atoms as hydrogen bond acceptors or dipole-dipole interactions, could play a role in the crystal packing. Understanding these interactions is crucial for comprehending the physical properties of the compound, such as its melting point and solubility.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, provide fundamental insights into the molecule's structure, stability, and electronic properties. These calculations are performed by solving the Schrödinger equation, offering a detailed view of the molecule's quantum mechanical nature.

The electronic structure of 1,1,2,2-Tetrafluoroethane-1-sulfonamide is characterized by the strong inductive effect of the fluorine atoms and the unique nature of the sulfur-nitrogen bond in the sulfonamide group.

The tetrafluoroethyl group (CHF₂-CF₂-) significantly influences the molecule's electron distribution. The high electronegativity of fluorine atoms polarizes the C-F bonds, drawing electron density away from the carbon atoms. This effect propagates to the sulfur atom of the sulfonamide group.

The nature of the S-N bond in sulfonamides is a subject of ongoing study. While traditionally depicted with a double bond to satisfy the octet rule for sulfur, modern computational analyses suggest the bonding is highly polarized with minimal S-N π-bonding involving sulfur 3p orbitals. chemrxiv.orgacs.org The interaction is predominantly electrostatic, with the sulfonyl group acting as a strong electron-withdrawing group, which in turn affects the acidity of the N-H protons. researchgate.net Natural Bond Orbital (NBO) analysis on analogous sulfonamides reveals that the electronic structure is highly polarized, with significant charge transfer from the lone pairs of nitrogen and oxygen to the antibonding σ* orbitals of adjacent bonds, a phenomenon known as hyperconjugation. researchgate.net

Table 1: Illustrative Calculated Geometric Parameters for this compound (Based on DFT Calculations of Analogous Compounds)

| Parameter | Predicted Value | Description |

| C-C Bond Length | ~1.51 Å | Typical for a highly fluorinated ethane (B1197151), slightly shorter than a standard C-C single bond. researchgate.net |

| C-F Bond Length | ~1.36 Å | Characteristic C-F bond length, indicating strong polarity. researchgate.net |

| S-N Bond Length | ~1.65 Å | Longer than a typical S=N double bond, supporting a polarized single bond character. |

| S=O Bond Length | ~1.44 Å | Typical for a sulfonyl group, indicating significant double bond character. |

| N-H Bond Length | ~1.01 Å | Standard N-H single bond length. |

| C-C-F Bond Angle | ~108.5° | Reflects tetrahedral geometry distorted by bulky fluorine atoms. researchgate.net |

| O-S-O Bond Angle | ~120° | Consistent with the geometry of a sulfonyl group. |

| C-S-N Bond Angle | ~107° | Tetrahedral geometry around the sulfur atom. |

DFT calculations are instrumental in mapping the potential energy surfaces for chemical reactions, identifying transition states, and calculating activation energies. For this compound, several reaction types can be modeled.

N-H Deprotonation: The sulfonamide N-H protons are acidic. The energetic profile for their removal by a base can be calculated to determine the compound's pKa. The electron-withdrawing nature of both the sulfonyl and tetrafluoroethyl groups is expected to significantly lower the activation energy for this process compared to simple alkanesulfonamides.

Thermal Decomposition: The primary initiation step for the thermal decomposition of small perfluoroalkanes is C-C bond fission. nih.gov For this compound, the C-C and C-S bonds are potential points of initial cleavage under pyrolytic conditions. DFT calculations can predict the bond dissociation energies (BDEs) to determine the weakest bond and thus the most likely initial decomposition step. The C-C bond in the fluoroalkane chain is predicted to have a lower BDE than the C-F bonds. alfa-chemistry.com Kinetic models for perfluorinated sulfonic acids suggest that decomposition can also be initiated via complex rearrangements involving the sulfonyl group. researchgate.netnih.gov

Reactions with Radicals: The reaction with hydroxyl radicals (•OH) is a key atmospheric degradation pathway. For methanesulfonamide, theoretical studies show that H-atom abstraction from the -NH₂ group is the major pathway, with a relatively low activation barrier. acs.org A similar pathway would be expected for the title compound.

Table 2: Illustrative Calculated Reaction Energetics (Based on Analogous Systems)

| Reaction | Property | Predicted Value (kcal/mol) | Significance |

| C-C Bond Homolysis | Bond Dissociation Energy | ~90 - 95 | Indicates high thermal stability, but this is the likely initiation site for pyrolysis. nih.gov |

| C-S Bond Homolysis | Bond Dissociation Energy | ~70 - 75 | A plausible alternative pathway for thermal decomposition. |

| N-H Deprotonation | Enthalpy of Reaction | Highly Exergonic (with strong base) | Confirms the acidic nature of the sulfonamide protons. |

| H-abstraction by •OH (from N-H) | Activation Energy (ΔG‡) | ~2 - 3 | Suggests a rapid reaction in atmospheric or oxidative environments. acs.org |

Quantum chemical calculations can accurately predict spectroscopic data, which is crucial for structural elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is effective for predicting NMR chemical shifts. nih.gov

¹H NMR: The proton attached to the nitrogen is expected to be a broad singlet, with a chemical shift influenced by solvent and concentration. The proton on the carbon adjacent to the sulfonyl group (CHF₂) would likely appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹³C NMR: The two carbon atoms of the tetrafluoroethyl group would have distinct chemical shifts, both significantly influenced by the attached fluorine atoms. They would appear as complex multiplets due to C-F coupling.

¹⁹F NMR: Two distinct fluorine environments are present (CHF₂ and CF₂S). These would result in two separate signals, each showing complex splitting patterns due to coupling with each other and with the hydrogen atom.

¹⁵N NMR: The nitrogen chemical shift would be characteristic of a sulfonamide, influenced by the strong electron-withdrawing groups attached to it.

Table 3: Illustrative Predicted NMR Chemical Shifts (Relative to TMS/CFCl₃, Based on DFT Calculations for Analogous Structures)

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |

| ¹H (N-H) | 5.0 - 8.0 | broad singlet | Highly dependent on solvent and hydrogen bonding. |

| ¹H (C-H) | 5.5 - 6.5 | triplet | Coupling to two adjacent fluorine atoms (²JHF). |

| ¹³C (CHF₂) | 110 - 120 | triplet of triplets | Large one-bond C-F coupling and smaller two-bond C-F coupling. |

| ¹³C (CF₂S) | 115 - 125 | triplet | Large one-bond C-F coupling. |

| ¹⁹F (CHF₂) | -130 to -140 | doublet of triplets | Coupling to the geminal proton and vicinal fluorine atoms. |

| ¹⁹F (CF₂S) | -90 to -110 | triplet | Coupling to the vicinal fluorine atoms. |

Molecular Docking and Dynamics Simulations (focus on chemical interactions)

While this compound is not a known therapeutic agent, molecular docking and dynamics simulations can be used hypothetically to explore its potential interactions with biological macromolecules. The sulfonamide moiety is a well-known pharmacophore found in many drugs. nih.gov

Molecular docking simulations would predict the preferred binding orientation of the molecule within a protein's active site. nih.gov The sulfonamide group is an excellent hydrogen bond donor (N-H) and acceptor (S=O oxygens). rjb.ro These groups would likely form key interactions with polar amino acid residues (e.g., Arginine, Aspartate, Serine) in a binding pocket. The tetrafluoroethyl group, while polar, is also lipophilic and could engage in hydrophobic or van der Waals interactions.

Molecular dynamics (MD) simulations could then be used to assess the stability of the docked pose over time. MD simulations model the movement of atoms and molecules, providing insights into the flexibility of the ligand-protein complex and the strength of the intermolecular interactions, such as hydrogen bonds and non-polar contacts.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are statistical models that correlate molecular descriptors (numerical representations of molecular structure) with chemical reactivity or properties. eurekaselect.com For a series of related sulfonamide compounds, a QSRR model could be developed to predict properties like reaction rates, acidity (pKa), or chromatographic retention times. nih.govresearchgate.netresearchgate.net

To build a QSRR model for reactivity, descriptors for this compound would be calculated, including:

Electronic Descriptors: Partial atomic charges, dipole moment, HOMO/LUMO energies. The high dipole moment resulting from the fluoroalkane and sulfonamide groups would be a key descriptor.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Quantum-Chemical Descriptors: Calculated values such as electrostatic potential on the molecular surface. acs.org

These descriptors would be used as independent variables in a regression model to predict a specific reactivity parameter. For instance, a model could predict the rate constant for its reaction with a specific nucleophile based on the LUMO energy and the partial charge on the sulfur atom.

Thermodynamic and Kinetic Modeling of Chemical Processes

Thermodynamic and kinetic modeling combines data from quantum chemical calculations with statistical mechanics to predict the behavior of chemical systems under various conditions.

Thermodynamic Modeling: This involves calculating thermodynamic properties such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°). These values are essential for determining the equilibrium position of reactions involving the compound. Thermodynamic studies on analogous sulfonamide crystals have established correlations between sublimation energies and crystal packing properties, which could be extended to this molecule. nih.govacs.org

Kinetic Modeling: This involves using calculated activation energies and pre-exponential factors to model the rates of reactions over a range of temperatures and pressures. A detailed kinetic model for the thermal decomposition of this compound could be constructed. nih.govresearchgate.net This model would include initiation steps (C-C or C-S bond fission), propagation steps involving radical intermediates, and termination steps. Such models are crucial for predicting the compound's stability and potential decomposition products in high-temperature environments. nih.gov

Future Perspectives and Emerging Research Directions

Innovations in Sustainable Synthesis and Green Chemistry

There is no specific literature detailing the sustainable synthesis of 1,1,2,2-Tetrafluoroethane-1-sulfonamide. However, the broader field of sulfonamide synthesis is actively moving towards greener methodologies. nih.gov Future research into the synthesis of this specific compound would likely draw from these established green chemistry principles.

Key trends that could be applied include:

Use of Greener Solvents: Shifting from traditional volatile organic solvents to water or other environmentally benign solvents is a primary goal in green chemistry. nih.govmdpi.com

Catalyst-Free Reactions: Developing synthetic routes that avoid the need for metal catalysts or other hazardous reagents is a significant area of research. nih.gov

Energy Efficiency: Employing methods like microwave-assisted synthesis could reduce energy consumption and reaction times. acs.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thus minimizing waste.

A hypothetical green synthesis for this compound would likely involve the reaction of a 1,1,2,2-tetrafluoroethanesulfonyl precursor with an ammonia (B1221849) source under mild, aqueous, and potentially catalyst-free conditions.

Exploration of Novel Reactivity Patterns and Transformation Methods

The reactivity of this compound has not been documented. For perfluorinated sulfonamides in general, the strong electron-withdrawing nature of the fluoroalkyl group significantly influences the acidity of the N-H bond and the reactivity of the sulfonyl group. Future exploration would be necessary to understand its specific chemical behavior, such as its potential as a building block in organic synthesis or its stability under various reaction conditions.

Design and Synthesis of Advanced Catalytic Systems

No catalytic systems have been specifically designed for the synthesis or functionalization of this compound. Research in related areas suggests that catalysts could play a role in:

C-H Functionalization: Catalytically activating the C-H bond of the tetrafluoroethane (B1211177) backbone for further modification.

N-H Functionalization: Developing catalysts for the selective alkylation or arylation of the sulfonamide nitrogen.

The development of such catalysts would be a novel research direction, requiring significant investigation into the compound's coordination chemistry and reactivity with transition metals or organocatalysts.

Development of New Fluoroalkylating Agents

The potential for this compound to act as a fluoroalkylating agent is unknown. Typically, reagents used for transferring fluoroalkyl groups possess a weaker bond that can be readily cleaved. While the related sulfonyl fluorides and chlorides are used in synthesis, the sulfonamide S-N bond is generally more stable. rsc.org Research would be needed to determine if the HCF₂CF₂SO₂- group could be transferred to other molecules and under what conditions, a prospect that currently has no basis in published literature.

Q & A

Q. What are the established synthetic routes for 1,1,2,2-tetrafluoroethane-1-sulfonamide?

The synthesis typically involves sulfonation of fluorinated ethane derivatives. For example, 1,1,2,2-tetrafluoroethane-1-sulfonic acid (CAS 359-35-3) can serve as a precursor, reacting with amines under controlled conditions . Key steps include:

- Sulfonation : Fluorinated ethane is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

- Amidation : The sulfonic acid derivative reacts with ammonia or primary amines in anhydrous solvents (e.g., THF) with a base like triethylamine to neutralize HCl byproducts.

Critical parameters : Reaction temperature (0–25°C), solvent polarity, and stoichiometric ratios influence yield and purity .

Q. What spectroscopic methods are recommended for structural confirmation?

- NMR : NMR is critical for identifying fluorine environments (e.g., chemical shifts for CF groups at ~-120 ppm). NMR can detect residual protons in sulfonamide groups .

- IR : Sulfonamide S=O stretching vibrations appear near 1350–1150 cm. Fluorine-related absorptions occur at 1200–1000 cm .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (182.09 g/mol for the sulfonic acid precursor) and fragmentation patterns .

Q. How should researchers handle this compound safely in laboratory settings?

- Ventilation : Use fume hoods due to potential release of HF or SO during decomposition .

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats are mandatory.

- Storage : Keep in sealed, corrosion-resistant containers (e.g., PTFE-lined) at temperatures below 25°C .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the sulfonamide group in fluorinated environments?

The electron-withdrawing effect of the four fluorine atoms increases the electrophilicity of the sulfonyl group, enhancing its reactivity with nucleophiles (e.g., amines, alcohols). Computational studies (DFT) show that fluorination lowers the LUMO energy of the sulfonamide, facilitating nucleophilic attack . This property is exploited in synthesizing derivatives for catalysis or bioactive molecules.

Q. How does this compound interact with biological systems, and what are its implications for drug discovery?

- Enzyme Inhibition : Sulfonamides often act as transition-state analogs for enzymes like carbonic anhydrase. Fluorination may improve binding affinity due to hydrophobic interactions .

- Metabolic Stability : Fluorine atoms reduce metabolic degradation by cytochrome P450 enzymes, making the compound a candidate for prolonged-action therapeutics .

Experimental Design : Use in vitro assays (e.g., fluorescence quenching) to quantify protein-binding kinetics .

Q. What are the environmental persistence and degradation pathways of this compound?

- Persistence : As a perfluorinated compound (PFC), it resists hydrolysis and microbial degradation. Estimated half-life in water exceeds 5 years .

- Degradation : Advanced oxidation processes (AOPs) with UV/O or photocatalysts (e.g., TiO) can break C-F bonds, yielding fluoride ions and SO .

Analytical Monitoring : Use LC-MS/MS with isotopic labeling to track degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.